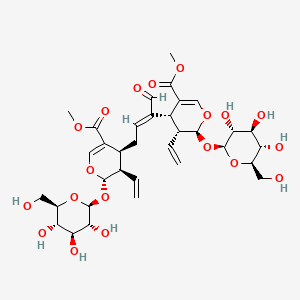

(Z)-Aldosecologanin (Centauroside)

説明

特性

CAS番号 |

471271-55-3 |

|---|---|

分子式 |

C34H46O19 |

分子量 |

758.7 g/mol |

IUPAC名 |

methyl (2S,3R,4S)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17+,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1 |

InChIキー |

MWLKXILGJPSPKZ-LWSBBEHMSA-N |

異性体SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(\C=O)/[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

正規SMILES |

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O |

外観 |

Powder |

製品の起源 |

United States |

Foundational & Exploratory

(Z)-Aldosecologanin (Centauroside) discovery and natural sources

An In-depth Technical Guide on (Z)-Aldosecologanin (Centauroside) and the Secoiridoid Glycosides of Centaurium erythraea

Introduction

(Z)-Aldosecologanin, also known as Centauroside, is a secoiridoid glycoside, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and what is currently known about (Z)-Aldosecologanin. Due to the limited specific research on this particular compound, this guide also details the broader context of the well-studied secoiridoid glycosides found in its primary plant source, Centaurium erythraea (Common Centaury). The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the chemical and biological landscape of these compounds.

Discovery and Natural Sources

The discovery of (Z)-Aldosecologanin is intrinsically linked to the phytochemical investigation of plants from the Gentianaceae family, particularly Centaurium erythraea. This plant has a long history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its chemical constituents.[1] Secoiridoid glycosides are the characteristic bitter compounds of this genus.[2]

(Z)-Aldosecologanin has been identified as a component of Centaurium erythraea.[2][3] It is described as a dimeric secoiridoid.[2] While C. erythraea is a primary source, (Z)-Aldosecologanin has also been reported in Lonicera japonica.[4][5][6]

Centaurium erythraea is rich in several other major secoiridoid glycosides, including swertiamarin, sweroside, and gentiopicroside.[1][7] These compounds often occur in significant quantities and have been the subject of more extensive research regarding their biological effects. The content of these glycosides can vary depending on the plant part and developmental stage.[1]

Data Presentation

| Compound | Plant Part | Method | Quantity | Reference |

| Swertiamarin | Aerial Parts | HPLC | 3.83 to 8.94 mg/100 mg | [7] |

| Sweroside | Aerial Parts | HPLC | Variable, less than swertiamarin | [7] |

| Gentiopicroside | Aerial Parts | HPLC | Variable, less than swertiamarin | [7] |

| Total Phenols | Aerial Parts | Spectrophotometry | 6.19 to 15.63 mg GAE/g | [8] |

Note: Specific quantitative data for (Z)-Aldosecologanin is a recognized research gap.

The biological activities of the major secoiridoid glycosides from Centaurium erythraea have been investigated, providing insights into the potential therapeutic applications of extracts from this plant.

| Compound / Extract | Biological Activity | Assay | Results | Reference |

| C. erythraea Decoction | Acetylcholinesterase Inhibition | In vitro | 56% inhibition at 500 µg/mL | [9] |

| C. erythraea Decoction | HMG-CoA Reductase Inhibition | In vitro | 48% inhibition at 10 µg/mL | [9] |

| C. erythraea Decoction | Antioxidant (DPPH) | In vitro | IC50 of 119.00 µg/mL | [10] |

| C. erythraea Decoction | Anti-inflammatory | In vivo | 86.11% inhibition | [10] |

| Swertiamarin | General Toxicity | Brine shrimp lethality | LD50 of 8.0 µg/mL | [11] |

| Sweroside | General Toxicity | Brine shrimp lethality | LD50 of 34 µg/mL | [11] |

Experimental Protocols

General Protocol for the Isolation of Secoiridoid Glycosides from Centaurium erythraea

The following is a generalized protocol based on methods reported for the isolation of secoiridoid glycosides from Centaurium species.

-

Plant Material Collection and Preparation: The aerial parts of Centaurium erythraea are collected during the flowering season. The plant material is air-dried in the shade and then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature with agitation for several hours. The extraction process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The secoiridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: The fraction is first subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol).

-

Preparative HPLC: Fractions from column chromatography showing the presence of desired compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure secoiridoid glycosides.

-

-

Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

UV-Vis Spectroscopy: To identify the presence of chromophores.

-

IR Spectroscopy: To identify functional groups.

-

Mandatory Visualization

Experimental Workflow for Isolation of Secoiridoid Glycosides

Caption: Generalized workflow for the isolation and identification of secoiridoid glycosides.

Postulated Signaling Pathway Modulation by Secoiridoid Glycosides

While direct evidence for (Z)-Aldosecologanin is lacking, extracts of Centaurium erythraea containing this and other secoiridoid glycosides exhibit anti-inflammatory properties. A key signaling pathway implicated in inflammation is the NF-κB pathway. The following diagram illustrates a plausible mechanism of action for the anti-inflammatory effects of these compounds.

References

- 1. Secoiridoids Metabolism Response to Wounding in Common Centaury (Centaurium erythraea Rafn) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. (Z)-Aldosecologanin (Centauroside) | C34H46O19 | CID 10908841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]

- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 8. lsmu.lt [lsmu.lt]

- 9. Bioactivities of Centaurium erythraea (Gentianaceae) Decoctions: Antioxidant Activity, Enzyme Inhibition and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant, anti-inflammatory effects of Centaurium erythraea Rafn. aerial part extracts and identification of its bioactive constituents by LC-MS/MS analysis | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]

- 11. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Secoiridoid Glycosides in Centaurea: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Centaurea, a prominent member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites. Among these, secoiridoid glycosides, a class of monoterpenoids, are of significant interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of secoiridoid glycosides in Centaurea. Drawing parallels from the closely related and well-studied Centaurium genus, this paper outlines the putative biosynthetic pathway, key enzymatic steps, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on related secondary metabolites found in various Centaurea species and details relevant experimental protocols for their analysis. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biotechnology.

Introduction

Centaurea species are widely distributed and have a long history of use in traditional medicine. Their therapeutic properties are largely attributed to a diverse array of secondary metabolites, including flavonoids, sesquiterpenoid lactones, and secoiridoid glycosides. Secoiridoid glycosides, such as swertiamarin (B1682845), gentiopicroside, and sweroside, are particularly noted for their bitter taste and a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Understanding the biosynthetic pathway of these valuable compounds is crucial for their targeted production through metabolic engineering and for the quality control of herbal preparations.

While the complete biosynthetic pathway of secoiridoid glycosides has been extensively studied in the Gentianaceae family, particularly in Centaurium erythraea, direct and comprehensive studies on the Centaurea genus are limited. However, based on the conserved nature of plant secondary metabolic pathways, a putative pathway for Centaurea can be inferred. This guide synthesizes the available information to present a coherent model of secoiridoid glycoside biosynthesis in Centaurea.

The Putative Biosynthesis Pathway of Secoiridoid Glycosides in Centaurea

The biosynthesis of secoiridoid glycosides is a complex process that originates from the general isoprenoid pathway. The core pathway, as elucidated in related species, involves a series of enzymatic reactions that convert the primary metabolite geranyl pyrophosphate (GPP) into a variety of secoiridoid structures.

The proposed pathway begins with the formation of the iridoid skeleton, which is subsequently cleaved to form the secoiridoid backbone. The key steps are outlined below and illustrated in the accompanying diagram.

Diagram of the Putative Secoiridoid Glycoside Biosynthesis Pathway in Centaurea

Caption: Putative biosynthesis pathway of secoiridoid glycosides in Centaurea.

Regulation of Secoiridoid Glycoside Biosynthesis

The biosynthesis of secoiridoid glycosides, like other secondary metabolites, is tightly regulated by both developmental and environmental cues. Abiotic and biotic stresses, such as wounding and pathogen attack, are known to induce the production of these defensive compounds. The plant hormone jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), play a central role in mediating these stress responses.

Studies on Centaurium erythraea have shown that the application of MeJA leads to a significant increase in the accumulation of secoiridoid glucosides. This is accompanied by the upregulation of genes encoding key enzymes in the biosynthetic pathway. It is highly probable that a similar regulatory network exists in Centaurea.

Diagram of Jasmonate-Induced Regulation

Caption: Jasmonate signaling pathway regulating secoiridoid biosynthesis.

Quantitative Data on Secondary Metabolites in Centaurea

While comprehensive quantitative data on secoiridoid glycosides across the Centaurea genus is scarce, phytochemical studies have quantified other classes of secondary metabolites, primarily flavonoids and phenolic acids. This data provides valuable context on the metabolic capacity of these plants.

Table 1: Total Phenolic and Flavonoid Content in Selected Centaurea Species

| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| Centaurea albonitens | Aerial parts | Methanol (B129727) | 28.7 | 2.8 | [1] |

| Centaurea castriferrei | Aerial parts | Methanol-Water (7:3) | 153.6 - 170.2 | 13.4 - 15.7 (mg A/g) | [2][3] |

| Centaurea bornmuelleri | Aerial parts | Methanol | 38.58 | - | [4] |

| Centaurea bornmuelleri | Aerial parts | Ethyl acetate | - | 38.83 (mg RE/g) | [4] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; A: Apigenin Equivalents; RE: Rutin Equivalents; DW: Dry Weight.

Table 2: Content of Swertiamarin in Centaurium Species (as a reference)

| Species | Swertiamarin Content (mg/100 mg DW) | Reference |

| Centaurium erythraea | 3.83 - 8.94 | [2][3] |

| Centaurium pulchellum | 2.51 - 3.07 | [2][3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible analysis of secoiridoid glycosides. While specific protocols for Centaurea are not abundant in the literature, the following methodologies, adapted from studies on Centaurea and related genera, can serve as a valuable starting point.

Extraction of Secoiridoid Glycosides

Objective: To extract secoiridoid glycosides from plant material for qualitative and quantitative analysis.

Materials:

-

Dried and powdered plant material (Centaurea sp.)

-

Methanol (HPLC grade)

-

Water (deionized)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Weigh 1 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol (methanol:water, 80:20, v/v).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a round-bottom flask.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine all the supernatants.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed.

-

Re-dissolve the resulting aqueous extract in a known volume of 50% methanol for subsequent analysis.

Diagram of the Extraction Workflow

Caption: General workflow for the extraction of secoiridoid glycosides.

HPLC-DAD Analysis of Secoiridoid Glycosides

Objective: To separate and quantify secoiridoid glycosides in the plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)

Chromatographic Conditions (example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-80% B

-

30-35 min: 80% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 240 nm (for swertiamarin and sweroside) and 270 nm (for gentiopicroside)

Quantification:

-

Prepare standard solutions of authentic secoiridoid glycosides (e.g., swertiamarin, sweroside, gentiopicroside) at various concentrations.

-

Construct a calibration curve by plotting the peak area against the concentration for each standard.

-

Inject the plant extract and identify the peaks by comparing their retention times and UV spectra with the standards.

-

Quantify the amount of each secoiridoid glycoside in the extract using the calibration curves.

Conclusion and Future Perspectives

The biosynthesis of secoiridoid glycosides in Centaurea represents a promising area of research with significant implications for drug discovery and development. While the putative pathway can be inferred from studies on related genera, further research is imperative to validate this pathway specifically within Centaurea. The application of modern 'omics' technologies, such as transcriptomics and proteomics, will be instrumental in identifying and characterizing the specific genes and enzymes involved in the biosynthesis of these valuable compounds in Centaurea. A deeper understanding of the regulatory networks governing this pathway will open up new avenues for enhancing the production of desired secoiridoid glycosides through metabolic engineering and synthetic biology approaches. This technical guide provides a foundational framework to stimulate and guide future research in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

In-Depth Technical Guide to the Spectroscopic Data of Centauroside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Centauroside, a secoiridoid glycoside isolated from Centaurium erythraea. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of Centauroside has been achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the Centauroside molecule.

Table 1: ¹H NMR Spectroscopic Data for Centauroside A

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone | |||

| 1 | 7.48 | s | |

| 3 | 5.45 | q | 6.8 |

| 4 | 2.95 | m | |

| 5 | 5.28 | m | |

| 6α | 2.10 | m | |

| 6β | 1.85 | m | |

| 7α | 1.65 | m | |

| 7β | 1.50 | m | |

| 8 | 1.75 | m | |

| 9 | 2.05 | dd | 8.0, 4.5 |

| 10 | 1.08 | d | 6.8 |

| 11 | - | - | - |

| Glucose Moiety | |||

| 1' | 4.65 | d | 7.8 |

| 2' | 3.20 | t | 8.5 |

| 3' | 3.38 | t | 9.0 |

| 4' | 3.28 | t | 9.0 |

| 5' | 3.45 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for Centauroside A

| Position | Chemical Shift (δ) in ppm |

| Aglycone | |

| 1 | 152.5 |

| 3 | 115.8 |

| 4 | 42.1 |

| 5 | 130.2 |

| 6 | 35.6 |

| 7 | 28.9 |

| 8 | 45.3 |

| 9 | 51.7 |

| 10 | 18.2 |

| 11 | 168.5 |

| Glucose Moiety | |

| 1' | 99.8 |

| 2' | 74.9 |

| 3' | 78.1 |

| 4' | 71.5 |

| 5' | 77.9 |

| 6' | 62.7 |

Note: The specific data presented here is based on the analysis of Centauroside A, as detailed in the publication "Isolation and cytotoxic activities of undescribed iridoid and xanthone (B1684191) glycosides from Centaurium erythraea Rafn. (Gentianaceae)" in Phytochemistry, 2023.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Centauroside A

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion |

| ESI-MS (Positive) | [M+Na]⁺ | Sodium Adduct |

| ESI-MS (Negative) | [M-H]⁻ | Deprotonated Molecule |

| HR-ESI-MS | Calculated for C₁₆H₂₂O₉Na | High-Resolution Mass |

Experimental Protocols

The acquisition of the aforementioned spectroscopic data relies on precise experimental procedures for the isolation and analysis of Centauroside.

Isolation of Centauroside A from Centaurium erythraea

The following workflow outlines the general steps for the isolation of Centauroside A.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated methanol (B129727) (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

Currently, detailed information regarding the specific signaling pathways modulated by Centauroside is limited in the scientific literature. However, compounds from the Centaurium genus are known to possess a range of biological activities, suggesting potential avenues for future research into the mechanism of action of Centauroside.

The following diagram illustrates a hypothetical workflow for investigating the biological activity and signaling pathways of Centauroside.

This guide serves as a foundational resource for researchers interested in Centauroside. The provided spectroscopic data and experimental outlines will facilitate the verification and further exploration of this promising natural product. Future studies are encouraged to delve into the specific molecular targets and signaling cascades affected by Centauroside to unlock its full therapeutic potential.

(Z)-Aldosecologanin: A Technical Guide to its Physico-chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aldosecologanin, also known as Centauroside, is an iridoid glycoside that has been isolated from plants of the Lonicera genus, notably Lonicera japonica (Japanese honeysuckle). Iridoids are a class of secondary metabolites that are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of (Z)-Aldosecologanin, a summary of its biological activity with a focus on its role as an α-glucosidase inhibitor, and a generalized experimental protocol for its isolation and purification.

Physico-chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C34H46O19 | [1][2] |

| Molecular Weight | 758.72 g/mol | [3] |

| CAS Number | 82474-97-3 | [2] |

| Physical State | Powder | |

| Predicted Density | 1.50 g/cm³ | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | BioCrick |

| InChI Key | MWLKXILGJPSPKZ-LWSBBEHMSA-N | [4] |

| SMILES | COC(=O)C1=CO--INVALID-LINK--/[C@H]2--INVALID-LINK--OC)O[C@H]3--INVALID-LINK--CO)O)O)O)C=C)C=C">C@HO[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [4] |

| Storage Temperature | Powder: -20°C; In solvent: -80°C | [3] |

Experimental Protocols

General Isolation and Purification Methodology

The isolation of (Z)-Aldosecologanin from its natural source, such as the leaves or flowers of Lonicera japonica, typically involves solvent extraction followed by chromatographic separation. While a specific, validated protocol for this compound is not detailed in the available literature, a generalizable workflow can be constructed based on methods used for other iridoid glycosides from the same plant source.

Workflow for Isolation of Iridoid Glycosides from Lonicera japonica

Caption: Generalized workflow for the isolation and purification of (Z)-Aldosecologanin.

1. Extraction:

-

The dried and powdered plant material (e.g., leaves of Lonicera japonica) is subjected to extraction with a polar solvent, typically an alcohol-water mixture such as 80% ethanol.[1]

-

The extraction is often performed multiple times with heating to ensure a high yield of the target compounds.[1]

2. Concentration and Partitioning:

-

The combined extracts are concentrated under reduced pressure to remove the extraction solvent.[1]

-

The resulting aqueous residue is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[1] Iridoid glycosides like (Z)-Aldosecologanin are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

The n-butanol extract is further purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the initial separation of the crude extract into several fractions.[1]

-

Fractions containing the target compound are then subjected to further purification using preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield pure (Z)-Aldosecologanin.[1]

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Biological Activity: α-Glucosidase Inhibition

(Z)-Aldosecologanin has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibitory activity suggests its potential as a therapeutic agent for managing type 2 diabetes.

Mechanism of α-Glucosidase Inhibition

α-Glucosidase enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. By inhibiting this enzyme, (Z)-Aldosecologanin can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[5][6]

Diagram of α-Glucosidase Inhibition

References

- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]

- 3. (Z)-Aldosecologanin (Centauroside) | TargetMol [targetmol.com]

- 4. (Z)-Aldosecologanin (Centauroside) | C34H46O19 | CID 10908841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]

- 6. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Centauroside: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the methodologies and potential biological activities of Centauroside. However, there is a notable scarcity of publicly available research specifically detailing the quantitative biological activities and mechanistic pathways of isolated Centauroside. Therefore, this document leverages data from structurally related secoiridoid glycosides, such as Gentiopicroside and Swertiamarin (B1682845), to illustrate the potential therapeutic properties and screening methodologies for Centauroside. The presented quantitative data and discussed signaling pathways should be considered representative for this class of compounds and require experimental validation for Centauroside itself.

Introduction

Centauroside is a secoiridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Found in various plant species of the Centaurium genus, these compounds have garnered interest in the scientific community for their potential therapeutic applications.[1] Extracts of Centaurium species have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, suggesting that their constituent compounds, such as Centauroside, may be responsible for these activities.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a detailed framework for the biological activity screening of Centauroside, encompassing data presentation, experimental protocols, and the visualization of relevant signaling pathways.

Potential Biological Activities and Quantitative Data

While specific quantitative data for Centauroside is limited, the following tables summarize the biological activities of structurally similar secoiridoid glycosides, Gentiopicroside and Swertiamarin, to provide a comparative reference.

Table 1: Anti-inflammatory Activity of Related Secoiridoid Glycosides

| Compound | Assay | Cell Line/Model | IC50 Value | Reference |

| Gentiopicroside | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not explicitly stated, but showed inhibition | [2] |

| Gentiopicroside | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages | Not explicitly stated, but showed inhibition | [2] |

| Swertiamarin | Carrageenan-induced paw edema | Rats | ED50: 38.60 µg/mL (100 mg/kg) | [3] |

Table 2: Antioxidant Activity of Related Secoiridoid Glycosides

| Compound | Assay | IC50 Value | Reference |

| Swertiamarin | ABTS Radical Scavenging | 2.83 µg/mL | [3] |

| Swertiamarin | Hydrogen Peroxide Scavenging | 5.70 µg/mL | [3] |

| Swertiamarin | Hydroxyl Radical Scavenging | 52.56 µg/mL | [3] |

| Swertiamarin | Lipid Peroxidation Inhibition | 78.33 µg/mL | [3] |

Table 3: Anticancer Activity of Related Secoiridoid Glycosides

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Gentiopicroside | SKOV3 (Ovarian Cancer) | MTT Assay | 20 µM | [2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activity screening of Centauroside.

Anti-inflammatory Activity Assays

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Centauroside for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

NO Measurement: After incubation, collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Antioxidant Activity Assays

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of Centauroside to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilution: Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of Centauroside at various concentrations to 1 mL of the diluted ABTS solution.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay.

Anticancer Activity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Centauroside and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that Centauroside may modulate, based on the activities of related compounds, and a general workflow for its biological activity screening.

General Experimental Workflow for Centauroside Screening

General workflow for the biological activity screening of Centauroside.

Potential Modulation of the NF-κB Signaling Pathway

Hypothesized inhibition of the NF-κB signaling pathway by Centauroside.

Potential Modulation of the MAPK Signaling Pathway

Potential modulation of the MAPK signaling pathway by Centauroside.

Potential Induction of the Intrinsic Apoptosis Pathway

Hypothesized induction of the intrinsic apoptosis pathway by Centauroside.

Conclusion

Centauroside, as a member of the secoiridoid glycoside family, holds promise as a bioactive compound with potential therapeutic applications. While direct experimental evidence for its specific biological activities is currently lacking, studies on structurally similar compounds suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to systematically screen and characterize the biological activities of Centauroside. Further in-depth studies are crucial to validate these potential activities, elucidate the precise mechanisms of action, and ultimately explore the therapeutic viability of Centauroside.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Antiedematogenic and free radical scavenging activity of swertiamarin isolated from Enicostemma axillare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of (Z)-Aldosecologanin: A Technical Guide

(Z)-Aldosecologanin , also known as Centauroside , is a secoiridoid glycoside naturally occurring in various medicinal plants, most notably in Lonicera japonica (Japanese honeysuckle) and species of the Gentianaceae family. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the current understanding of the pharmacological potential of (Z)-Aldosecologanin, with a focus on its quantifiable biological activities and underlying mechanisms of action.

Core Pharmacological Activities

Current research indicates that the primary pharmacological potential of (Z)-Aldosecologanin lies in its α-glucosidase inhibitory activity. While broader extracts containing this compound exhibit anti-inflammatory and antioxidant properties, specific quantitative data for (Z)-Aldosecologanin in these areas are still emerging.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for the biological activity of (Z)-Aldosecologanin.

| Pharmacological Target | Biological Activity | Quantitative Data (IC50) | Compound Isomer | Reference |

| α-Glucosidase | Inhibition | 0.62 ± 0.14 mM | (Z)-Aldosecologanin | [1] |

| α-Glucosidase | Inhibition | 1.08 ± 0.70 mM | (E)-Aldosecologanin | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological activities of (Z)-Aldosecologanin.

In Vitro α-Glucosidase Inhibitory Assay

This protocol is designed to determine the concentration at which (Z)-Aldosecologanin inhibits 50% of the α-glucosidase enzyme activity (IC50).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

(Z)-Aldosecologanin (test compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of (Z)-Aldosecologanin and Acarbose in DMSO, followed by dilution in phosphate buffer.

-

In a 96-well plate, add a specific volume of the α-glucosidase solution to each well containing different concentrations of the test compound or control.

-

Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a solution of pNPG to each well.

-

Incubate the plate at 37°C for another set period (e.g., 20-30 minutes).

-

Stop the reaction by adding a sodium carbonate solution to each well.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Antioxidant Activity Assays

Materials:

-

DPPH solution in methanol

-

(Z)-Aldosecologanin (test compound)

-

Ascorbic acid or Trolox (positive control)

-

Methanol

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of (Z)-Aldosecologanin and the positive control in methanol.

-

In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Materials:

-

ABTS solution

-

Potassium persulfate

-

(Z)-Aldosecologanin (test compound)

-

Trolox (positive control)

-

Ethanol (B145695) or phosphate buffer

-

96-well microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of (Z)-Aldosecologanin and Trolox.

-

In a 96-well plate, add the diluted ABTS•+ solution to each well containing different concentrations of the test compound or control.

-

Incubate the plate at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

(Z)-Aldosecologanin (test compound)

-

Dexamethasone or L-NMMA (positive control)

-

Griess Reagent (for nitrite (B80452) determination)

-

Cell culture medium (e.g., DMEM) and supplements

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (Z)-Aldosecologanin or the positive control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

While direct evidence for the effect of (Z)-Aldosecologanin on specific signaling pathways is still under investigation, the known anti-inflammatory activities of related iridoid glycosides suggest potential modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Involvement in NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, can lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. It is hypothesized that (Z)-Aldosecologanin may exert anti-inflammatory effects by inhibiting one or more steps in this cascade.

Potential Involvement in MAPK Signaling

The MAPK pathways (including p38, JNK, and ERK) are also critical in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases by stimuli like LPS can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that (Z)-Aldosecologanin could interfere with the phosphorylation cascades within these pathways.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the precise mechanism of action of (Z)-Aldosecologanin, a structured experimental workflow is recommended.

Future Directions

While the α-glucosidase inhibitory activity of (Z)-Aldosecologanin is established, further research is required to fully characterize its pharmacological profile. Key areas for future investigation include:

-

Quantitative assessment of anti-inflammatory and antioxidant activities: Determining the IC50 or EC50 values for these activities is crucial for understanding the compound's potency.

-

Elucidation of specific molecular targets: Identifying the direct binding partners of (Z)-Aldosecologanin within inflammatory signaling pathways will provide a more precise understanding of its mechanism of action.

-

In vivo studies: Evaluating the efficacy and safety of (Z)-Aldosecologanin in animal models of diabetes, inflammation, and oxidative stress-related diseases is a necessary step towards potential therapeutic applications.

-

Structure-activity relationship studies: Synthesizing and testing analogs of (Z)-Aldosecologanin can help to identify the key structural features responsible for its biological activities and potentially lead to the development of more potent and selective compounds.

This technical guide provides a comprehensive overview of the current knowledge on the pharmacological potential of (Z)-Aldosecologanin. As research in this area continues, a more complete picture of its therapeutic utility will undoubtedly emerge.

References

Ethnobotanical Uses of Plants Containing Centauroside: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the traditional medicinal applications, pharmacological activities, and underlying molecular mechanisms of centauroside, a bioactive secoiridoid glycoside found in various medicinal plants.

Introduction

Centauroside, a prominent member of the secoiridoid glycoside family, has garnered significant scientific interest due to its presence in various plants with a rich history of use in traditional medicine. This technical guide provides a comprehensive overview of the ethnobotanical applications of centauroside-containing plants, alongside a detailed examination of the compound's pharmacological properties and the experimental methodologies used to elucidate them. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of this natural compound.

Ethnobotanical Significance of Centauroside-Containing Plants

Centauroside is notably found in species of the Gentianaceae family, particularly within the Centaurium and Chironia genera. These plants have been integral to traditional healing practices across various cultures for centuries.

Centaurium erythraea (Common Centaury)

Centaurium erythraea, commonly known as common centaury, is a well-documented medicinal herb with a long history of use in European and Mediterranean folk medicine.[1] Traditionally, the aerial parts of the plant are harvested during its flowering season and dried for various preparations.[1]

The primary ethnobotanical applications of Centaurium erythraea revolve around its potent bitter principles, which include centauroside and other secoiridoid glycosides like swertiamarin (B1682845) and gentiopicroside.[1] These compounds are responsible for the plant's use as a digestive tonic, appetite stimulant, and for the treatment of various gastrointestinal ailments such as dyspepsia and bloating.[1] Traditional preparations include infusions, decoctions, tinctures, and powders.[1]

Chironia Species

The genus Chironia, native to Southern Africa, also holds a significant place in traditional medicine.[2] Species such as Chironia baccifera (Christmas berry) and Chironia linoides are utilized for a wide range of ailments. Ethnobotanical records indicate the use of Chironia baccifera for treating conditions like diabetes, stomach ulcers, kidney and bladder infections, and skin diseases.[3][4] The presence of secoiridoid glycosides, including gentiopicroside, sweroside, and swertiamarine, in the roots of C. baccifera has been reported, suggesting a phytochemical link to its therapeutic uses.[4] While the presence of centauroside in Chironia species is not as extensively documented as in Centaurium, the shared presence of related secoiridoids and similar traditional uses warrants further investigation into its potential occurrence and contribution to the observed bioactivities.

Table 1: Ethnobotanical Uses of Selected Centauroside-Containing and Related Plants

| Plant Species | Family | Common Name(s) | Traditional Uses | Plant Part(s) Used |

| Centaurium erythraea | Gentianaceae | Common Centaury, Feverwort | Digestive aid, appetite stimulant, fever reducer, wound healing, treatment of kidney stones, antidiabetic.[1] | Aerial parts |

| Chironia baccifera | Gentianaceae | Christmas Berry, Piles Bush | Diabetes, stomach ulcers, kidney and bladder infections, skin diseases, blood purifier, haemorrhoids.[3][4] | Fruits, leaves, stems, whole plant |

| Chironia linoides | Gentianaceae | Gentian Pink | Not extensively documented in available sources. | Not specified |

Pharmacological Activities and Mechanisms of Action

The traditional uses of plants containing centauroside are increasingly being validated by modern pharmacological studies. The primary activities associated with centauroside and related secoiridoid glycosides include anti-inflammatory, antioxidant, and antidiabetic effects.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Centauroside is hypothesized to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways involved in the inflammatory response. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5][6][7][8][9] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5][6][7][8][9] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

Another important target in inflammation is the 5-lipoxygenase (5-LOX) enzyme, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation.[3] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma.

Antioxidant Activity

Many of the plants containing centauroside are traditionally used in conditions where oxidative stress is a contributing factor. The antioxidant potential of these plants is often attributed to their rich phytochemical content, including secoiridoid glycosides. The antioxidant activity can be evaluated through various in vitro assays that measure the ability of a compound to scavenge free radicals.

Antidiabetic Activity

The traditional use of Centaurium and Chironia species for diabetes management is noteworthy. One of the key mechanisms for controlling postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract.[10][11][12] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed down, leading to a more gradual increase in blood glucose levels after a meal.[10][11][12]

Table 2: Potential Pharmacological Activities of Centauroside and Associated Mechanisms

| Pharmacological Activity | Potential Mechanism of Action |

| Anti-inflammatory | Inhibition of the NF-κB signaling pathway; Inhibition of 5-lipoxygenase (5-LOX) enzyme. |

| Antioxidant | Scavenging of free radicals such as DPPH and ABTS. |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase enzymes. |

Experimental Protocols

This section provides an overview of the key experimental protocols relevant to the study of centauroside and its biological activities.

Isolation and Quantification of Centauroside

The isolation of centauroside from plant material typically involves extraction with a polar solvent, followed by various chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of centauroside in plant extracts.

In Vitro Pharmacological Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.[13][14][15]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in absorbance.[14][16][17]

-

5-Lipoxygenase (5-LOX) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme, often by measuring the formation of its product from a suitable substrate, such as linoleic acid, using spectrophotometry.[1][3][18][19][20]

-

NF-κB Reporter Assay: This cell-based assay utilizes a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.[2][4][21][22][23] Inhibition of NF-κB activation by a test compound results in a decrease in the reporter signal.

-

α-Glucosidase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme. The inhibition is typically determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.[11][12]

Table 3: Summary of Key In Vitro Experimental Protocols

| Assay | Principle | Endpoint Measurement |

| DPPH Radical Scavenging | Reduction of the DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |

| ABTS Radical Scavenging | Reduction of the ABTS radical cation by an antioxidant. | Decrease in absorbance at ~734 nm. |

| 5-LOX Inhibition | Inhibition of the 5-lipoxygenase enzyme. | Decrease in the formation of the reaction product, measured spectrophotometrically. |

| NF-κB Reporter Assay | Inhibition of NF-κB-mediated reporter gene expression. | Decrease in luciferase activity or fluorescence intensity. |

| α-Glucosidase Inhibition | Inhibition of the α-glucosidase enzyme. | Decrease in the formation of p-nitrophenol, measured spectrophotometrically. |

Quantitative Data

While comprehensive quantitative data for purified centauroside is still emerging, studies on crude extracts of plants known to contain this and other secoiridoid glycosides provide valuable insights into their potential potency. The following table summarizes representative quantitative data from studies on Centaurea species, which are also known for their rich secoiridoid content and traditional uses, to provide a comparative context.

Table 4: Representative In Vitro Biological Activity of Extracts from Centaurea Species

| Plant Species/Extract | Assay | Result (IC₅₀) | Reference |

| Centaurea solstitialis subsp. solstitialis (Capitula Methanol Extract) | ABTS Radical Scavenging | 8.74 µg/mL | [23] |

| Centaurea solstitialis subsp. solstitialis (Capitula Methanol Extract) | 5-Lipoxygenase Inhibition | 122.10 µg/mL | [23] |

| Centaurea virgata (Ethyl Acetate Extract) | DPPH Radical Scavenging | 138.7 µg/mL | [24] |

| Centaurea virgata (Apigenin - isolated compound) | Xanthine Oxidase Inhibition | 0.99 ± 0.33 µM | [25] |

| Centaurea virgata (Hispidulin - isolated compound) | Xanthine Oxidase Inhibition | 4.88 ± 1.21 µM | [25] |

Note: IC₅₀ is the concentration of the extract or compound that causes 50% inhibition.

Future Directions and Conclusion

The ethnobotanical uses of plants containing centauroside, particularly from the Centaurium and Chironia genera, provide a strong foundation for further scientific investigation. The documented anti-inflammatory, antioxidant, and antidiabetic properties of extracts from these plants align well with their traditional applications.

For drug development professionals, centauroside represents a promising lead compound. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Comprehensive Phytochemical Profiling: A thorough investigation into the presence and concentration of centauroside in a wider range of traditionally used medicinal plants, especially within the Chironia genus.

-

In-depth Pharmacological Studies: Conducting detailed in vitro and in vivo studies using purified centauroside to establish its efficacy and safety profile for various therapeutic targets. This should include the determination of precise IC₅₀ values and elucidation of dose-response relationships.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by centauroside to provide a clearer understanding of its pharmacological effects. The role of the NF-κB pathway in its anti-inflammatory action is a particularly important area for further investigation.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic applications for human health.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of secoiridoid glucosides in in vitro propagated plants of Gentiana davidii var. formosana by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. ijpsonline.com [ijpsonline.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. abcam.com [abcam.com]

- 20. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]

- 23. systembio.com [systembio.com]

- 24. researchgate.net [researchgate.net]

- 25. Isolation of Chemical Constituents of Centaurea virgata Lam. and Xanthine Oxidase Inhibitory Activity of the Plant Extract and Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioassays for (Z)-Aldosecologanin Activity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to bridge this gap by providing a roadmap for the in vitro evaluation of (Z)-Aldosecologanin. Drawing parallels from structurally similar and more extensively studied secoiridoids, such as oleuropein (B1677263) aglycone and ligstroside aglycone, this document outlines a suite of relevant bioassays to probe the potential therapeutic activities of (Z)-Aldosecologanin. The proposed assays cover key areas where secoiridoids have shown promise, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities.

This guide provides detailed, adaptable experimental protocols for these assays, illustrative data tables, and visualizations of key signaling pathways to facilitate the initiation of research into the bioactivity of (Z)-Aldosecologanin.

Proposed In Vitro Bioassays for (Z)-Aldosecologanin

Based on the known biological activities of related secoiridoids, the following in vitro assays are proposed to elucidate the therapeutic potential of (Z)-Aldosecologanin.

Anti-inflammatory Activity

Secoiridoids are well-documented for their anti-inflammatory properties.[4][5] The following assays can be employed to assess the anti-inflammatory potential of (Z)-Aldosecologanin.

1.1.1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This assay evaluates the ability of (Z)-Aldosecologanin to suppress the inflammatory response in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

-

Experimental Protocol:

-

Cell Culture: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of (Z)-Aldosecologanin for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further 18-24 hours.

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression Analysis: The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blot analysis.

-

1.1.2. Data Presentation: Anti-inflammatory Activity

Quantitative data from these experiments should be summarized in tables for clear comparison.

| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) |

| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| (Z)-Aldosecologanin (1) | |||||

| (Z)-Aldosecologanin (5) | |||||

| (Z)-Aldosecologanin (10) | |||||

| (Z)-Aldosecologanin (25) | |||||

| (Z)-Aldosecologanin (50) | |||||

| Positive Control (e.g., Dexamethasone) |

Note: The table above is a template. Actual data for (Z)-Aldosecologanin needs to be generated experimentally.

Antioxidant Activity

The antioxidant capacity of secoiridoids is a key aspect of their therapeutic potential.

1.2.1. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cells.

-

Experimental Protocol:

-

Cell Culture: A suitable cell line, such as HepG2, is cultured in a 96-well plate.

-

Treatment: Cells are incubated with varying concentrations of (Z)-Aldosecologanin and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Oxidative Stress Induction: A free radical initiator, such as AAPH, is added to induce oxidative stress.

-

Fluorescence Measurement: The fluorescence intensity is measured over time. A reduction in fluorescence indicates antioxidant activity.

-

1.2.2. Data Presentation: Antioxidant Activity

| Concentration (µM) | Cellular Antioxidant Activity (CAA) Units |

| Vehicle Control | 0 |

| (Z)-Aldosecologanin (1) | |

| (Z)-Aldosecologanin (5) | |

| (Z)-Aldosecologanin (10) | |

| (Z)-Aldosecologanin (25) | |

| (Z)-Aldosecologanin (50) | |

| Positive Control (e.g., Quercetin) |

Note: The table above is a template. Actual data for (Z)-Aldosecologanin needs to be generated experimentally.

Anti-cancer Activity

Several secoiridoids have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[6][7][8]

1.3.1. Cell Viability and Proliferation Assays

These assays determine the effect of (Z)-Aldosecologanin on the viability and growth of cancer cells.

-

Experimental Protocol:

-

Cell Culture: A panel of cancer cell lines (e.g., melanoma, breast, colon cancer) are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of (Z)-Aldosecologanin for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[5]

-

IC50 Determination: The concentration of (Z)-Aldosecologanin that inhibits cell growth by 50% (IC50) is calculated.

-

1.3.2. Apoptosis Assay

This assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

-

Experimental Protocol:

-

Cell Culture and Treatment: Cancer cells are treated with (Z)-Aldosecologanin at concentrations around the determined IC50 value.

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified using flow cytometry.

-

1.3.3. Data Presentation: Anti-cancer Activity

| Cell Line | IC50 (µM) at 48h | % Apoptotic Cells at IC50 (48h) |

| Melanoma (e.g., Malme-3M) | ||

| Breast Cancer (e.g., MCF-7) | ||

| Colon Cancer (e.g., HCT-116) |

Note: The table above is a template. Actual data for (Z)-Aldosecologanin needs to be generated experimentally. For instance, ligstroside aglycone showed significant cytotoxic effects against melanoma cell lines.[6]

Visualization of Potential Signaling Pathways

The biological activities of secoiridoids are often mediated through the modulation of key cellular signaling pathways. Based on studies of related compounds, the following pathways are pertinent for investigation with (Z)-Aldosecologanin.[5]

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by (Z)-Aldosecologanin.

MAPK Signaling Pathway in Cancer Progression

The Mitogen-Activated Protein Kinase (MAPK) pathway is often dysregulated in cancer.

Caption: Potential modulation of the MAPK signaling pathway by (Z)-Aldosecologanin.

Conclusion and Future Directions

While (Z)-Aldosecologanin remains a largely uncharacterized secoiridoid, its structural similarity to other bioactive compounds from olive oil and related plants suggests a high potential for therapeutic activities. This technical guide provides a foundational framework for initiating the in vitro investigation of this compound. The proposed bioassays, if performed, will generate crucial data on its anti-inflammatory, antioxidant, and anti-cancer properties.

Future research should focus on executing these assays to generate the first quantitative data for (Z)-Aldosecologanin. Positive results would warrant further investigation into its mechanism of action, including the modulation of the signaling pathways visualized in this guide. Ultimately, a thorough in vitro characterization is the essential first step towards understanding the therapeutic potential of (Z)-Aldosecologanin and paving the way for future pre-clinical and clinical development.

References

- 1. (Z)-Aldosecologanin (Centauroside) - Immunomart [immunomart.com]

- 2. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligstroside aglycon, an extra virgin olive oil secoiridoid, prevents inflammation by regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways in LPS-stimulated murine peritoneal macrophages - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Production of Plant-Derived Oleuropein Aglycone by a Combined Membrane Process and Evaluation of Its Breast Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary Cytotoxic Effects of Centauroside on Cancer Cell Lines

A comprehensive review of the current scientific literature reveals a notable absence of specific research on the cytotoxic effects of purified Centauroside on cancer cell lines. While studies on extracts from various Centaurea species, from which Centauroside and other compounds are derived, have shown some anti-cancer activity, data pinpointing the direct effects of isolated Centauroside is not publicly available in the referenced scientific papers.

This guide, therefore, serves to highlight this significant gap in the current cancer research landscape. The preliminary cytotoxic data, experimental protocols, and signaling pathway elucidations requested cannot be provided due to the lack of dedicated studies on Centauroside.

Future Research Directions:

The absence of data on Centauroside presents a compelling opportunity for novel research in oncology drug discovery. Future investigations should focus on the following key areas:

-

Isolation and Purification: Development of robust protocols for the isolation and purification of Centauroside from Centaurea species to ensure a high degree of purity for in vitro and in vivo studies.

-

In Vitro Cytotoxicity Screening: A comprehensive screening of purified Centauroside against a panel of diverse human cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) to determine its potential as a cytotoxic agent. This would involve generating critical quantitative data, such as IC50 values.

-

Elucidation of Mechanism of Action: Should Centauroside exhibit significant cytotoxicity, further studies would be imperative to unravel its mechanism of action. This would include:

-

Apoptosis Induction Assays: Investigating whether Centauroside induces programmed cell death (apoptosis) through techniques like Annexin V/Propidium Iodide staining and analysis of caspase activation.

-

Cell Cycle Analysis: Determining if Centauroside causes cell cycle arrest at specific checkpoints.

-

Signaling Pathway Analysis: Identifying the key signaling pathways modulated by Centauroside. This could involve investigating its effects on well-established cancer-related pathways such as PI3K/Akt, MAPK, and NF-κB.

-

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies using animal models to assess the anti-tumor efficacy and safety profile of Centauroside.

Hypothetical Experimental Workflow:

To guide future research, a hypothetical experimental workflow for investigating the cytotoxic effects of Centauroside is presented below.

Caption: Hypothetical workflow for investigating Centauroside's cytotoxic effects.

Conclusion:

While the potential of natural products in cancer therapy is vast, rigorous scientific investigation of individual purified compounds is essential. Currently, Centauroside remains an uncharacterized agent in the context of its direct cytotoxic effects on cancer cells. The scientific community is encouraged to undertake the necessary research to fill this knowledge gap, which could potentially lead to the discovery of a novel therapeutic agent. This guide will be updated as and when new, peer-reviewed data on Centauroside becomes available.

Research Uncovers No Evidence of (Z)-Aldosecologanin as a Xanthine Oxidase Inhibitor

A comprehensive review of available scientific literature has found no direct evidence to support the role of (Z)-Aldosecologanin as a potential inhibitor of xanthine (B1682287) oxidase. Despite a thorough investigation into this iridoid glycoside and its potential interaction with the enzyme responsible for uric acid production, no studies detailing its inhibitory activity, experimental protocols, or related signaling pathways could be identified.

(Z)-Aldosecologanin is classified as an iridoid glycoside, a class of secondary metabolites found in a variety of plants.[1] While numerous natural products have been investigated for their potential to inhibit xanthine oxidase, a key target in the management of hyperuricemia and gout, research has primarily focused on other classes of compounds such as flavonoids and polyphenols.[2]

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[3][4] Elevated levels of uric acid can lead to conditions such as gout, a painful inflammatory arthritis. Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy, with drugs like allopurinol (B61711) and febuxostat (B1672324) being clinically approved for this purpose.[2][5]

The scientific community is actively exploring natural sources for novel xanthine oxidase inhibitors, with various plant extracts and their isolated compounds demonstrating inhibitory effects in vitro and in vivo.[6][7] However, the current body of research does not include studies specifically investigating (Z)-Aldosecologanin or closely related iridoid glycosides like loganin (B1675030) and secologanin (B1681713) for this activity. One study on glycosides from Conyza bonariensis identified weak xanthine oxidase inhibitory activity from syringic acid and takakin (B12782690) 8-O-glucuronide, which are not iridoid glycosides.[8]

Due to the absence of any published data on the xanthine oxidase inhibitory potential of (Z)-Aldosecologanin, it is not possible to provide quantitative data on its efficacy, detailed experimental protocols for its assessment, or diagrams of any associated signaling pathways as requested. Further research would be required to determine if (Z)-Aldosecologanin possesses any activity against xanthine oxidase and to elucidate its potential mechanism of action.

References

- 1. (Z)-Aldosecologanin | CAS:82474-97-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]

- 4. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gypenosides Inhibits Xanthine Oxidoreductase and Ameliorates Urate Excretion in Hyperuricemic Rats Induced by High Cholesterol and High Fat Food (Lipid Emulsion) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycosides and xanthine oxidase inhibitors from Conyza bonariensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Centauroside in Lonicera japonica: A Technical Guide to its Natural Abundance, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a plant with a long history of use in traditional medicine, renowned for its anti-inflammatory, antiviral, and neuroprotective properties.[1] These therapeutic effects are attributed to a rich diversity of bioactive phytochemicals, including iridoid glycosides. Among these, Centauroside stands out as a compound of significant interest. This technical guide provides a comprehensive overview of the natural abundance of Centauroside in Lonicera japonica, detailed analytical methodologies for its quantification, and an exploration of its potential pharmacological signaling pathways.

Quantitative Abundance of Centauroside

The concentration of Centauroside, along with other iridoid glycosides, varies among different species of Lonicera and within different parts of the Lonicera japonica plant. Quantitative analysis is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. The flower buds of Lonicera species are a primary source of these compounds.[2]